molecular formula C24H16ClFN2OS2 B11411983 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11411983
M. Wt: 467.0 g/mol
InChI Key: RBPZIASABGACKY-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound with a unique structure that incorporates a thiazoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride and o-toluidine, which undergo a series of reactions including nucleophilic substitution, cyclization, and thionation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloquinazolinones and benzyl-substituted thiazoles. Examples are:

  • 4-(2-chlorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
  • 4-(2-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Uniqueness

The uniqueness of 4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one lies in its dual halogen substitution (chloro and fluoro) on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H16ClFN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H16ClFN2OS2/c1-14-7-2-3-8-15(14)21-22-27(13-17-18(25)10-6-11-19(17)26)23(29)16-9-4-5-12-20(16)28(22)24(30)31-21/h2-12H,13H2,1H3

InChI Key

RBPZIASABGACKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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